![molecular formula C19H11ClF3N3OS B2520191 N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide CAS No. 2061725-70-8](/img/structure/B2520191.png)
N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide
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Overview
Description
N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C19H11ClF3N3OS and its molecular weight is 421.82. The purity is usually 95%.
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Scientific Research Applications
- Researchers have identified this compound as a potential GLP-1R activator. GLP-1R agonists play a crucial role in diabetes treatment by enhancing glucose control. Specifically, this compound increases GLP-1 secretion, improving glucose responsiveness both in vitro and in pharmacology analyses .
- Imidazole-containing compounds have gained prominence in the development of new drugs. In the context of fibrosis, several pathways have been explored:
- Collagen Synthesis Inhibition : Compounds like N 2,N 4 -bis (2-methoxyethyl)pyridine-2,4-dicarboxamide and Ethyl 3,4-dihydroxybenzoate inhibit collagen synthesis in liver fibrosis models .
- TGF-β1 Modulation : 2-(benzo[d][1,3]dioxol-5-yl)thiazole displays anti-fibrotic activity by blocking TGF-β1 expression in hepatic stellate cells .
- Antioxidant Properties : Nicotinic acid prevents fibrosis by reducing TGF-β expression in hepatic fibrogenesis .
- The compound may have implications in inhibiting collagen deposition. For instance, sorafenib (a VEGFR-2 and PDGF-β inhibitor) reduces collagen deposition in liver fibrosis models .
Glucagon-like Peptide 1 Receptor (GLP-1R) Agonists
Anti-Fibrotic Agents
Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor (PDGF) Inhibition
Mechanism of Action
Target of Action
The primary target of N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide is the Glucagon-like Peptide 1 Receptor (GLP-1R) . This receptor plays a crucial role in glucose control and has been exploited for the treatment of diabetes .
Mode of Action
N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide acts as a GLP-1R agonist . It interacts with the GLP-1R, leading to an increase in GLP-1 secretion . This, in turn, increases the glucose responsiveness in both in vitro and pharmacology analyses .
Biochemical Pathways
The activation of GLP-1R by N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide leads to a cascade of biochemical events. These include the direct stimulation of insulin release from the pancreatic β cell, suppression of glucagon release from the α cell, slowing of gastric emptying, and suppression of appetite . In addition, GLP-1 has been reported to increase β cell mass in rodents, reduce cell apoptosis, increase the glucose responsiveness of rodent and human islets in vitro, and stimulate the differentiation of rodent and human islet precursor cells into β cells .
Result of Action
The molecular and cellular effects of N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide’s action are primarily related to its role as a GLP-1R agonist. It increases GLP-1 secretion, which in turn leads to a series of beneficial effects on glucose control, including increased insulin release, suppressed glucagon release, slowed gastric emptying, and suppressed appetite .
properties
IUPAC Name |
N-[3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3OS/c20-14-8-12(19(21,22)23)9-26-10-15(25-17(14)26)11-3-1-4-13(7-11)24-18(27)16-5-2-6-28-16/h1-10H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBCSPFNBFXIID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=CN4C=C(C=C(C4=N3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide |
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